REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10](C(O)=O)=[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][N:4]2[N:3]=1.[Br:14]N1C(=O)CCC1=O>>[Br:14][C:10]1[C:2]([CH3:1])=[N:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1=NN2C(C=CC=C2)=C1C(=O)O
|
Name
|
[I,I-Bis(trifluoroacetoxy)iodo]benzene
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 60° C. for 30 minutes under an atmosphere of argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in Acetonitrile (120 mL) and water (60 mL) was degassed
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated under argon to 60 C for 15 min
|
Duration
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15 min
|
Type
|
CUSTOM
|
Details
|
Gave a clear solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated for a further 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove acetonitrile
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with EtOAc (3×50 ml)
|
Type
|
WASH
|
Details
|
washed with ascorbic acid solution, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography on silica gel eluting with DCM to 0.5% MeOH in DCM
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |